3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
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Overview
Description
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10N4O6 and a molecular weight of 330.259 g/mol . It is characterized by the presence of nitro groups at the 3 and 4 positions on the benzoyl and benzohydrazide moieties, respectively . This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 4-nitrobenzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
3-nitro-N’-(4-nitrobenzoyl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with molecular targets through its nitro and benzoyl groups . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo various chemical reactions makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C14H10N4O6 |
---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
3-nitro-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-6-11(7-5-9)17(21)22)15-16-14(20)10-2-1-3-12(8-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
PSQVFCCJDACPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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